N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
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Description
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Biological Activity
N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N5O3, with a molecular weight of approximately 383.41 g/mol. The compound features a triazole ring, a cyclopropyl group, and an amide bond which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H21N5O3 |
Molecular Weight | 383.41 g/mol |
CAS Number | 1396862-43-3 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound under discussion has been evaluated for its antibacterial efficacy using the Minimum Inhibitory Concentration (MIC) method. Preliminary studies suggest that it possesses moderate antibacterial activity comparable to existing antibiotics .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. The presence of the phenyl and cyclopropyl groups in this compound may enhance its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that similar triazole compounds can induce apoptosis in cancer cells . For instance, a related study reported that triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory and Analgesic Effects
Triazole compounds have also been investigated for their anti-inflammatory properties. The structural features of this compound suggest potential interactions with inflammatory pathways . Compounds with similar structures have shown promising results in reducing inflammation in animal models.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Triazole Ring : Essential for antimicrobial and anticancer activities.
- Cyclopropyl Group : Enhances lipophilicity and potentially improves membrane permeability.
- Phenyl Group : Contributes to the overall stability and interaction with biological targets.
Case Studies
Several studies have highlighted the biological efficacy of triazole-containing compounds:
- Antibacterial Study : A recent investigation into a series of triazole derivatives demonstrated that modifications at the phenyl position significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : In vitro assays showed that specific triazole derivatives could induce cell cycle arrest in cancer cell lines through mechanisms involving apoptosis .
- Inflammation Models : Animal studies indicated that certain triazole derivatives reduced edema and inflammatory markers significantly compared to control groups .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16-7-5-6-10-19(16)29-15-20(27)23-13-14-25-22(28)26(18-8-3-2-4-9-18)21(24-25)17-11-12-17/h2-10,17H,11-15H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFDBJKMYPAZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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